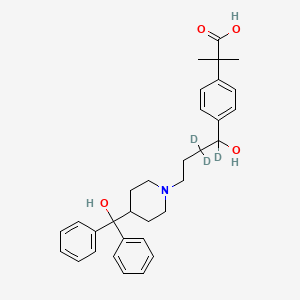
Fexofenadine-d3-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an orally active and non-sedative H1 receptor antagonist used primarily in the research of allergic rhinitis and chronic idiopathic urticaria . The deuterium labeling in Fexofenadine-d3-1 makes it a valuable tool in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.
Preparation Methods
The synthesis of Fexofenadine-d3-1 involves several steps, starting from benzene and methallyl as the initial reactants. The process includes Friedel–Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions to obtain the intermediate product. This is followed by N-alkylation to produce the final compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent selection, and reaction time to improve yield and purity .
Chemical Reactions Analysis
Fexofenadine-d3-1 undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate to convert alcohol groups to carboxylic acids.
Reduction: Employing sodium borohydride to reduce carbonyl groups to hydroxyl groups.
Substitution: Involving N-alkylation reactions to introduce alkyl groups into the molecule.
Common reagents used in these reactions include anhydrous aluminum chloride for Friedel–Crafts alkylation, potassium permanganate for oxidation, and sodium borohydride for reduction . The major products formed from these reactions are intermediates that lead to the final this compound compound.
Scientific Research Applications
Fexofenadine-d3-1 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Allergy Research: As an H1 receptor antagonist, it is used to study allergic rhinitis and chronic idiopathic urticaria.
Drug Development: It serves as a reference compound in the development of new antihistamines and related drugs.
Mechanism of Action
Fexofenadine-d3-1 exerts its effects by selectively binding to H1 receptors, thereby blocking the action of histamine, a compound responsible for allergic symptoms . This binding prevents histamine from activating the receptors, which in turn reduces symptoms such as itching, sneezing, and runny nose . The compound does not cross the blood-brain barrier, minimizing the risk of sedation .
Comparison with Similar Compounds
Fexofenadine-d3-1 is compared with other similar compounds such as:
Fexofenadine: The non-deuterated form, which is also an H1 receptor antagonist used for similar indications.
Terfenadine: The parent compound from which Fexofenadine is derived.
Loratadine: Another second-generation antihistamine with similar uses but different pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more accurate tracking and analysis .
Properties
Molecular Formula |
C32H39NO4 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
2-methyl-2-[4-[1,2,2-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i14D2,29D |
InChI Key |
RWTNPBWLLIMQHL-KMVPRELGSA-N |
Isomeric SMILES |
[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)(C)C(=O)O)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


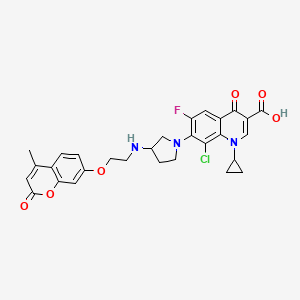

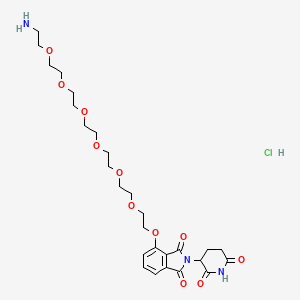
![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)
![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)
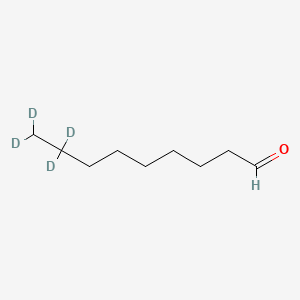
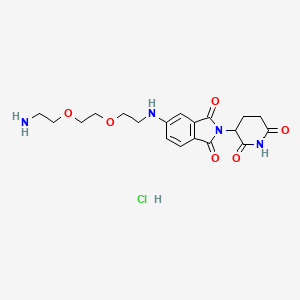
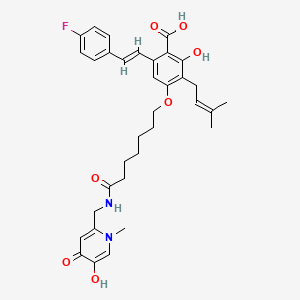

![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)


![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
